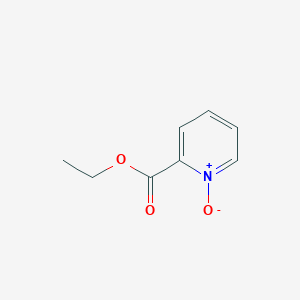
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
概要
説明
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C12H16 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid compound with a molecular weight of 162.23 .科学的研究の応用
Hydrogen Bonded Supramolecular Architectures
Studies have focused on hydrogen bonding between the base of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and acidic compounds. This has increased understanding of its role in binding with acidic compounds, leading to the preparation of anhydrous and hydrated multicomponent crystals. These studies explore the role of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).
Supramolecular Network in Organic Acid–Base Salts
Research has been conducted on noncovalent weak interactions between the organic base of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and carboxylic acid derivatives. This has led to increased understanding of its binding with carboxylic acid derivatives, resulting in the preparation of anhydrous and hydrous multicomponent organic salts (Jin et al., 2011).
Supramolecular Adducts Formation
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine has been used in the formation of supramolecular adducts in eleven crystalline solids. The acidic moiety has been integrated, with the major driving force attributed to classical hydrogen bonds arising from 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and the acids (Dong et al., 2017).
Fluoride Ion Sensing
The compound has been used in the synthesis of derivatives for anion recognition, particularly fluoride ions. This application involves hydrogen bonding interactions and colorimetric changes upon treatment with fluoride ions (Chahal et al., 2018).
Luminescent Properties in Metal Complexes
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-based ligands have been used in the synthesis of zinc(II) complexes, which exhibit luminescent properties. These complexes display intense intraligand fluorescence and have been studied for their structural and emission characteristics (Chen et al., 2008).
Binding to Cytosine in DNA Duplexes
2-Amino-1,8-naphthyridines,including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, have been studied for their ability to bind to cytosine opposite an AP site in DNA duplexes. The binding affinity for cytosine is effectively enhanced by the introduction of methyl groups to the naphthyridine ring. This research provides insight into the thermodynamic characterization of binding interactions in DNA structures (Sato et al., 2009).
Synthesis and Structural Studies
Various structural studies and synthetic applications of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives have been reported. These include investigations into the synthesis of functionalized derivatives and their utilization in different chemical contexts, contributing to a deeper understanding of their chemical properties and potential applications in various fields of chemistry and material science (Vu et al., 2002).
Catalysis and Chemical Reactions
The use of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in catalysis has been explored, with studies reporting on its application in asymmetric hydrogenation and the formation of multinuclear architectures. These studies highlight the compound's potential in catalytic processes and its role in the formation of complex chemical structures (Lautens & Yamamoto, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRHDQUVVQLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495257 | |
| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
CAS RN |
65541-95-9 | |
| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




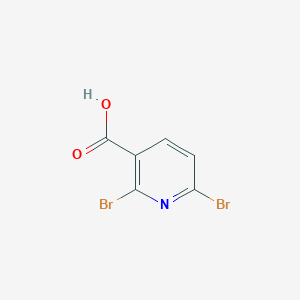
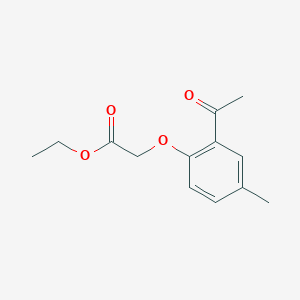
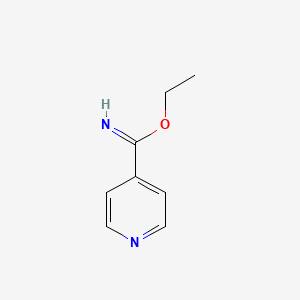


![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)
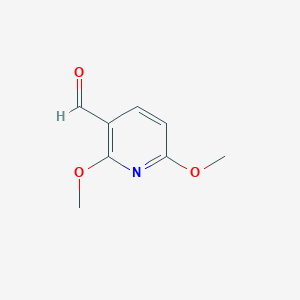

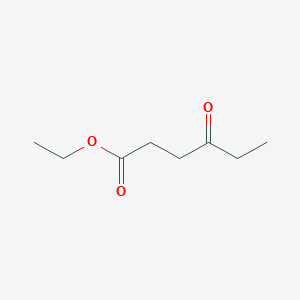
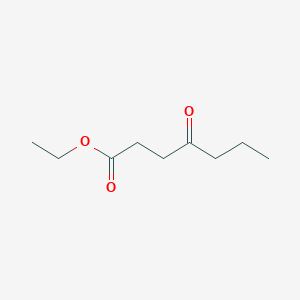
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
